MIRIPLATIN - 104276-92-8

MIRIPLATIN

Catalog Number: EVT-1481716
CAS Number: 104276-92-8
Molecular Formula: C28H50O4Pt.C6H14N2
Molecular Weight: 759.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miriplatin is a third-generation, lipophilic platinum complex developed for the treatment of hepatocellular carcinoma (HCC) []. It is administered via the hepatic artery and utilizes lipiodol, a contrast agent consisting of ethyl esters of iodized poppy seed oil, as a carrier []. The lipophilic nature of miriplatin enables its prolonged retention at the tumor site along with lipiodol [].

Oxaliplatin

Relevance: Similar to Miriplatin, Oxaliplatin is a platinum complex that disrupts DNA replication within cancer cells. They both belong to the third generation of platinum-based anticancer drugs and share structural similarities with a diaminocyclohexane carrier ligand. Miriplatin's development aimed to improve upon the lipophilic properties compared to Oxaliplatin, facilitating its suspension in Lipiodol for targeted delivery. []

Epirubicin

Relevance: Unlike Miriplatin, which is a platinum-based DNA-damaging agent, Epirubicin belongs to the anthracycline class of chemotherapy drugs and acts as a topoisomerase inhibitor. Despite their different mechanisms of action, both agents are commonly used in TACE procedures for HCC. Many studies included in this analysis directly compare the effectiveness and safety of Miriplatin and Epirubicin as chemoembolic agents in HCC treatment. [, , , , , , , , , , , ]

Doxorubicin

Relevance: Doxorubicin, similar to Epirubicin, belongs to the anthracycline family of chemotherapy drugs and acts as a topoisomerase inhibitor. It differs in structure from Miriplatin and exerts its anticancer effects through a distinct mechanism. Although not directly compared in the studies provided, the research mentions Doxorubicin as a representative chemotherapeutic agent often used in conventional TACE (c-TACE) procedures for HCC, alongside Epirubicin. []

Source and Classification

Miriplatin is classified as an organoplatinum compound, similar to other platinum-based chemotherapeutics like cisplatin and carboplatin. Its unique structure includes long myristoyl chains that contribute to its lipophilicity, facilitating the formation of liposomal formulations for improved delivery .

Synthesis Analysis

Methods and Technical Details

The synthesis of miriplatin has been optimized over the years. A notable method involves the reaction of platinum(II) iodide with silver salts in an aqueous medium, significantly improving reaction rates and reducing harmful solvents. The improved synthesis method includes:

  1. Preparation of Silver Myristate:
    • Myristic acid sodium salt is dissolved in water at elevated temperatures, followed by the addition of silver nitrate to form a white precipitate (silver myristate).
  2. Synthesis of Miriplatin:
    • The silver myristate is reacted with platinum(II) iodide in water, stirring for 24 hours at room temperature. Following filtration and washing steps, miriplatin is obtained with a high yield (approximately 87%) .

Characterization techniques such as elemental analysis, electrospray ionization mass spectrometry, Fourier-transform infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Miriplatin's molecular formula is C18H36I2N2Pt\text{C}_{18}\text{H}_{36}\text{I}_2\text{N}_2\text{Pt}. The structure features a platinum center coordinated by two nitrogen atoms from a diamine ligand and two iodide ions. The presence of long hydrocarbon chains enhances its interaction with biological membranes.

  • Key Structural Data:
    • Molecular Weight: Approximately 552.07 g/mol
    • Configuration: The compound exhibits a square planar geometry typical of platinum(II) complexes.

The structural analysis confirms that miriplatin retains characteristics conducive to its function as an antitumor agent while enhancing solubility through lipid interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Miriplatin undergoes various chemical reactions that are crucial for its therapeutic action. Notably, it can interact with cellular components such as DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

  • Key Reactions:
    • Hydrolysis: In aqueous environments, miriplatin can undergo hydrolysis, releasing reactive species that can bind to DNA.
    • Liposomal Encapsulation: When formulated in liposomes, miriplatin exhibits enhanced stability and targeted delivery to tumor sites .

These reactions are essential for understanding how miriplatin exerts its cytotoxic effects against cancer cells.

Mechanism of Action

Process and Data

The mechanism by which miriplatin exerts its antitumor effects involves several steps:

  1. Cellular Uptake: The lipophilic nature allows miriplatin to easily penetrate cell membranes.
  2. DNA Interaction: Once inside the cell, miriplatin binds to DNA, forming adducts that disrupt replication and transcription processes.
  3. Induction of Apoptosis: The formation of DNA cross-links triggers cellular stress responses leading to programmed cell death.

Research indicates that miriplatin also influences mitochondrial functions by affecting mitochondrial DNA replication processes, further contributing to its anticancer activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Miriplatin exhibits several notable physical and chemical properties:

These properties are critical when considering formulation strategies for effective delivery in clinical settings .

Applications

Scientific Uses

Miriplatin has several applications within the field of oncology:

  • Cancer Treatment: Primarily used in treating hepatocellular carcinoma through transarterial chemoembolization.
  • Research Applications: Investigated for potential use against other malignancies such as pancreatic cancer and triple-negative breast cancer through novel delivery systems like nanoparticles and liposomes .
  • Drug Development: Ongoing research aims to enhance its efficacy and reduce side effects through innovative formulations.

The continued exploration of miriplatin's properties may lead to expanded therapeutic applications beyond current uses in clinical oncology .

Introduction to Miriplatin

Historical Development of Platinum-Based Antineoplastic Agents

The platinum drug era commenced with cisplatin’s FDA approval in 1978, revolutionizing testicular cancer treatment but burdened by severe nephrotoxicity [1] [7]. Carboplatin (1986) mitigated toxicity through a cyclobutanedicarboxylate ligand, reducing hydration requirements while maintaining efficacy against ovarian carcinomas [3] [7]. Oxaliplatin (1996) introduced the diaminocyclohexane (DACH) carrier ligand, enabling activity against cisplatin-resistant colorectal tumors via distinct DNA adduct conformations [3] [9]. Despite these advances, HCC remained inadequately addressed due to:

  • Poor hepatic accumulation of hydrophilic platinum agents.
  • Dose-limiting systemic toxicity from intravenous administration.
  • Rapid deactivation by blood nucleophiles [4] [7].

Miriplatin, developed by Dainippon Sumitomo Pharma (Japan, 2009), emerged as a solution through deliberate molecular engineering for intra-arterial delivery. Its design prioritized prolonged hepatic retention and reduced systemic exposure, positioning it as a regional therapy for unresectable HCC [4] [10].

Table 1: Evolution of Clinically Significant Platinum-Based Anticancer Agents

GenerationAgentApproval YearPrimary IndicationsKey Innovations
FirstCisplatin1978Testicular, ovarian, lung cancersDNA cross-linking; broad-spectrum activity
SecondCarboplatin1986Ovarian carcinomaReduced nephrotoxicity; improved safety profile
ThirdOxaliplatin1996Colorectal cancerNon-cross-resistance; DACH carrier ligand
RegionalMiriplatin2009 (Japan)Hepatocellular carcinoma (HCC)Lipophilicity; TACE compatibility

Chemical Structure and Lipophilic Properties of Miriplatin

Miriplatin’s molecular architecture underpins its therapeutic niche. Structurally designated as [(1R,2R)-cyclohexane-1,2-diamine] [tetradecanoato(2-)-O,O'] platinum(II) hydrate, it integrates two critical features:

  • Carrier Ligand: A chiral cyclohexane-1,2-diamine moiety analogous to oxaliplatin, conferring steric bulk that modulates DNA adduct geometry [6] [9].
  • Leaving Groups: Dual myristate chains (C14 saturated fatty acids) replacing conventional chloride/carboxylate ligands, creating exceptional lipophilicity (logP > 5) [4] [8].
  • Lipophilicity-Driven Formulation:
  • Miriplatin’s water-insolubility necessitates suspension in lipid-based carriers like Lipiodol® (ethiodized poppyseed oil) for clinical use [4].
  • The myristate chains intercalate into phospholipid bilayers, enabling stable liposomal encapsulation (e.g., LMPt) that enhances cellular uptake 2.5-fold compared to conventional cisplatin [2] [7].

  • Biophysical Implications:

  • Tumor Selectivity: Following TACE administration, miriplatin-Lipiodol emulsions selectively embolize hepatic arteries, achieving 18–20 μg/g platinum retention in HCC tissue versus <5 μg/g in non-tumor liver parenchyma at 7 days post-infusion [4] [10].
  • Sustained Release: Graduate hydrolysis of myristate esters liberates active [Pt(dach)]²⁺ species over weeks, enabling continuous tumor exposure [8] [10].

Table 2: Comparative Lipophilicity of Select Platinum Agents

CompoundLeaving GroupslogP ValueSolubility Profile
CisplatinChloride (x2)-2.0Hydrophilic
OxaliplatinOxalate-0.2Moderate hydrophilicity
CarboplatinCyclobutanedicarboxylate-1.5Hydrophilic
MiriplatinMyristate (x2)>5.0Lipophilic (Lipiodol®-soluble)

Pharmacological Classification and Unique Mechanisms Among Platinum Derivatives

Platinum drugs are conventionally classified as DNA-damaging agents inducing apoptosis via intrastrand cross-links. Miriplatin diverges through three mechanistic paradigms:

Mitochondrial Targeting Over Nuclear DNA Primacy

While cisplatin forms >90% nuclear DNA adducts, miriplatin’s liposomal formulations (e.g., LMPt) preferentially accumulate in mitochondria. This triggers:

  • POLG/TFAM Degradation: Binding to mitochondrial protease LONP1 initiates proteolysis of DNA polymerase gamma (POLG) and transcription factor A (TFAM), essential for mitochondrial DNA (mtDNA) replication [2].
  • PINK1-Parkin Mitophagy: mtDNA depletion activates PINK1 kinase, recruiting Parkin E3 ubiquitin ligase to induce autophagic clearance of damaged mitochondria—a cell death pathway negligible in cisplatin/carboplatin [2] [9].

Caveolin-1-Dependent Cellular Entry

Unlike cisplatin’s passive diffusion or CTR1-mediated uptake, miriplatin enters HCC cells via:

  • Caveolae-Mediated Endocytosis: Binding to caveolin-1 (Cav-1) receptors, which are overexpressed in HCC, enabling tumor-selective internalization [2].
  • Macropinocytosis Switch: In Cav-1-low cells, compensatory fluid-phase uptake occurs, ensuring efficacy across heterogeneous HCC phenotypes [2].

Oxidative Stress Amplification

Miriplatin upregulates reactive oxygen species (ROS) 3.8-fold over cisplatin in HepG2 cells through:

  • Inhibition of mitochondrial electron transport chain complexes.
  • Glutathione depletion via platinum-thiol sequestration [8].This ROS surge synergizes with mtDNA damage to induce caspase-independent apoptosis/necroptosis [2] [9].

Table 3: Mechanistic Comparison of Miriplatin Versus Classical Platinum Agents

Mechanistic AttributeCisplatin/CarboplatinOxaliplatinMiriplatin
Primary TargetNuclear DNANuclear DNAMitochondria
Key Process DisruptedDNA replication/transcriptionDNA replicationmtDNA synthesis
Entry MechanismPassive diffusion/CTR1Passive diffusionCav-1 endocytosis
Unique Pathway Activationp53-dependent apoptosisImmunogenic cell deathPINK1-Parkin mitophagy
Resistance ProfileHigh (ERCC1-mediated repair)ModerateLow (avoids nucleotide excision repair)

Concluding Remarks

Miriplatin exemplifies the rational evolution of platinum chemotherapeutics—transitioning from broad-spectrum genotoxic agents toward tumor-site-activated, organ-optimized derivatives. Its lipophilic design enables unparalleled hepatic retention, while mitochondrial targeting and Cav-1-dependent uptake circumvent classical resistance mechanisms. Future innovations may leverage its scaffold for hybrid liposomal-nanoparticle systems or combine mitophagy induction with checkpoint inhibitors, potentially redefining platinum drug utility in precision oncology [2] [7].

Properties

CAS Number

104276-92-8

Product Name

MIRIPLATIN

Molecular Formula

C28H50O4Pt.C6H14N2

Molecular Weight

759.97

Synonyms

MIRIPLATIN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.